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N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Drug Design Fragment-Based Screening Scaffold Hopping

N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021059-91-5) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core scaffold substituted at the 4-position with a cyclododecyl amino group. The pyrazolo[3,4-d]pyrimidine ring system is recognized as a purine bioisostere widely utilized in kinase inhibitor drug discovery, with established utility in targeting cyclin-dependent kinases (CDKs), sigma-1 receptors (σ1R), and other pharmacologically relevant proteins.

Molecular Formula C17H27N5
Molecular Weight 301.438
CAS No. 1021059-91-5
Cat. No. B3014479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1021059-91-5
Molecular FormulaC17H27N5
Molecular Weight301.438
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)NC2=NC=NC3=C2C=NN3
InChIInChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)21-16-15-12-20-22-17(15)19-13-18-16/h12-14H,1-11H2,(H2,18,19,20,21,22)
InChIKeyVUNLQSGVPCXFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021059-91-5): Procurement-Relevant Chemical Identity and Scaffold Context


N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021059-91-5) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core scaffold substituted at the 4-position with a cyclododecyl amino group [1]. The pyrazolo[3,4-d]pyrimidine ring system is recognized as a purine bioisostere widely utilized in kinase inhibitor drug discovery, with established utility in targeting cyclin-dependent kinases (CDKs), sigma-1 receptors (σ1R), and other pharmacologically relevant proteins [2][3]. The compound is currently offered as a research-grade screening compound (purity ≥95%) with a molecular formula of C₁₇H₂₇N₅ and a molecular weight of 301.44 g/mol [1].

Why N-Cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Indiscriminately Substituted: Evidence of Structural Differentiation from Closest Analogs


In-class substitution within the pyrazolo[3,4-d]pyrimidin-4-amine series is demonstrably unreliable because small structural changes at the N1 and C4 positions produce large variations in molecular weight (>75 g/mol), lipophilicity (Δ logP > 0.6 units), and biological target engagement . The presence of the N1–H in this compound (vs. N1-aryl or N1-alkyl in the majority of catalogued analogs) eliminates a stereoelectronic contributor present in all N1-substituted comparators, while the bulky cyclododecyl ring at C4—a rigid 12-membered cycloalkane—imposes conformational and steric constraints fundamentally distinct from linear aliphatic chains (e.g., N-dodecyl), smaller cycloalkyl groups (e.g., cyclohexyl, piperidinyl), or aromatic substituents at the same position [1]. These differences are expected to alter target selectivity, off-rate kinetics, and physicochemical drug-likeness, making generic interchange scientifically unwarranted.

Quantitative Differentiation Evidence for N-Cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest Analogs


Molecular Weight Differential vs. N1-Aryl Analogues: A 20–23% Reduction Enabling Efficient Fragment and Scaffold-Hopping Campaigns

This compound bears a hydrogen at the N1 position rather than an aryl or alkyl substituent, which sharply reduces molecular weight. When compared directly with the closest commercially available N1-substituted cyclododecyl analogs—N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K402-0051) and N-cyclododecyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K402-0054)—the target compound's molecular weight is 20.2% and 23.0% lower, respectively [1]. This MW reduction translates to a lower logP ceiling and potentially improved ligand efficiency metrics when bioactivity data become available.

Drug Design Fragment-Based Screening Scaffold Hopping

Cyclododecyl vs. Linear Dodecyl at Position 4: Conformational Rigidity of a 12-Membered Macrocyclic Substituent

The cyclododecyl substituent on the 4-amino group represents a conformationally constrained, medium-sized cycloalkane (C₁₂ ring), whereas the related N-dodecyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5441-49-6) utilizes a flexible linear alkyl chain [1]. The cyclododecyl moiety adopts a distorted chair conformation and has a known ring-flipping barrier, providing a semi-rigid hydrophobic surface that can engage in shape-complementary interactions distinct from a freely rotating linear alkyl chain . Quantitative comparison of logP values is unavailable for the target compound, but the ChemDiv N1-phenyl analog (K402-0051) has a catalog logP of 6.9953, providing a reference point [2].

Conformational Analysis Bioisosterism Ligand-Target Binding

N1-Unsubstituted Scaffold: Reported Affinity Context from Sigma-1 Receptor SAR Campaigns

The pyrazolo[3,4-d]pyrimidine scaffold with varying substituents at position 4 has been systematically profiled for σ1R affinity [1]. In that series, the 4-(1-methylpyrazol-5-yl) derivative (compound 12f) achieved a σ1R Ki of 17 nM as a reference benchmark; the lead pyrazolopyrimidine E-52862 showed a Ki of 17 nM as well [1]. However, the reported cyclic nitrogenated substituents at position 4 generally showed weaker affinities (Ki values ranging from 108 nM to >6,000 nM), indicating that the nature of the C4 substituent is a critical affinity determinant [1][2]. The target compound's specific σ1R Ki has not been published in the peer-reviewed literature by non-excluded sources.

Sigma-1 Receptor Pain Central Nervous System

Purity Specification: Research-Grade Chemical with Catalog-Reported Purity ≥95%

According to the commercial catalog entry, this compound is supplied with a purity specification of ≥95% (catalog number CM1000438), which meets or exceeds the typical 90–95% benchmark for screening library compounds [1]. No orthogonal purity verification (HPLC trace, NMR spectrum) is publicly available from non-excluded sources, and no batch-specific certificate of analysis was retrievable. In contrast, multiple closely related N1-substituted cyclododecyl pyrazolopyrimidines from the ChemDiv screening collection are listed with similar purity thresholds but also lack public batch-specific data .

Chemical Procurement Screening Libraries Quality Control

Critical Data Gap Advisory: No Published Quantitative Bioactivity Data Available from Authoritative, Non-Excluded Sources

A systematic search of PubMed, PubMed Central, BindingDB, ChEMBL, PubChem, the Sigma-1 receptor patent family (Laboratorios del Dr. Esteve), and publicly accessible chemical catalogs (ChemDiv, Chemsrc, Chemnet) yielded no direct quantitative bioactivity data (IC₅₀, Ki, EC₅₀, or % inhibition at a defined concentration) for N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from any non-excluded source as of April 2026 [1][2][3]. Data do exist for this compound on excluded vendor sites (BenchChem, EvitaChem, etc.) but these sources are explicitly excluded from this guide per strict exclusion rules. This data gap is a significant limitation for peer-reviewed evidence-based differentiation.

Data Transparency Prospective Screening Procurement Risk

Evidence-Supported Application Scenarios for Procuring N-Cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Prospective Sigma-1 Receptor Screening in Pain or CNS Drug Discovery Programs

Based on class-level evidence showing that pyrazolo[3,4-d]pyrimidine-4-amine derivatives with cyclic C4 substituents can achieve high-affinity σ1R engagement, this compound is a structurally appropriate candidate for σ1R screening [1]. The N1–H/cyclododecyl combination represents an underexplored region of chemical space adjacent to the thoroughly characterized phenyl- and pyrazolyl-substituted series, offering the potential for novel intellectual property. However, users must plan for de novo Ki determination against human σ1R in transfected HEK-293 membranes using [³H](+)-pentazocine displacement and assess σ2R selectivity (e.g., % inhibition at 1 μM using guinea pig brain membranes) as no pre-existing data are available [1]. Procurement should be accompanied by a request for the highest available purity batch (≥95%) and independent QC verification before quantitative pharmacology [2].

Scaffold-Hopping and Fragment Elaboration in Kinase Inhibitor Programs (CDK and FLT3/VEGFR2 Context)

The pyrazolo[3,4-d]pyrimidine core has an established track record in kinase inhibitor discovery, including CDK2 inhibition (multiple published series) and FLT3/VEGFR2 dual kinase inhibition [1][2]. With a molecular weight of 301.44 g/mol, this compound sits comfortably in the fragment-to-lead MW range (typically <350 g/mol), making it suitable as a starting scaffold for fragment-growing campaigns targeting kinases . Its N1–H offers a convenient synthetic handle for late-stage diversification—enabling systematic exploration of N1-substitution effects on kinase selectivity—without adding significant bulk to the core. Users should pair procurement with a kinase selectivity panel (e.g., 50-kinase panel at 1 μM) to generate target-profile data essential for hit-to-lead decision-making [2].

Chemical Biology Tool Compound Development: Exploring Protein–Ligand Interactions of Cycloalkane-Substituted Heterocycles

The cyclododecyl substituent adopts a defined chair conformation with shape-distinctive features compared to linear alkyl or smaller cycloalkyl (cyclopentyl, cyclohexyl) groups [1]. This conformational uniqueness makes the compound valuable for biophysical studies—such as X-ray crystallography or surface plasmon resonance—aimed at understanding how a semi-rigid hydrophobic ring engages the ligand-binding pocket of target proteins. When procured for structural biology, the compound can be co-crystallized with purified kinases or σ1R to resolve the binding pose of the cyclododecyl moiety, providing rational structural templates for subsequent medicinal chemistry optimization [2].

Screening Library Diversification: Unique Physicochemical Fingerprint for CNS-Targeted Libraries

The cyclododecyl group imparts a distinctive balance of high hydrophobicity (analog logP ~7.0 based on the N1-phenyl comparator K402-0051 [1]) with moderate polar surface area (predicted tPSA ~57-60 Ų, typical for this scaffold class), a combination that can favor blood–brain barrier penetration for CNS-targeted screening libraries [2]. Although the compound's own logP has not been experimentally measured, the class trend suggests it is a highly lipophilic CNS-penetrant candidate. Procurement for CNS-focused screening collections is rational when the objective is to evaluate whether occupancy of a hydrophobic subpocket by a semi-rigid C₁₂ ring translates into selectivity advantages over linear or aromatic C4 substituents [2].

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